molecular formula C19H31NO3S B2386404 (3r,5r,7r)-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)adamantane-1-carboxamide CAS No. 898424-75-4

(3r,5r,7r)-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)adamantane-1-carboxamide

Cat. No. B2386404
M. Wt: 353.52
InChI Key: JJJMVCKVALXZSZ-UHFFFAOYSA-N
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Description

(3r,5r,7r)-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)adamantane-1-carboxamide is a useful research compound. Its molecular formula is C19H31NO3S and its molecular weight is 353.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization of Advanced Materials

Polyamides and Polyimides Incorporating Adamantane Moieties : Research by Chern, Shiue, and Kao (1998) and Liaw, Liaw, and Chung (1999) focused on synthesizing new polyamides and polyimides with adamantane moieties. These materials exhibit medium to high inherent viscosities and good solubility in several solvents. The polymers demonstrated high glass transition temperatures and thermal stability, indicating their potential utility in high-performance applications. The incorporation of adamantane structures into polymers enhances their mechanical properties and thermal resistance, making them suitable for advanced engineering applications (Chern et al., 1998); (Liaw, Liaw, & Chung, 1999).

Medicinal Chemistry

Antimicrobial Activity : El-Emam et al. (2012) and Al-Wahaibi et al. (2020) explored the synthesis and antimicrobial properties of adamantane derivatives, showing that certain N'-heteroarylidene-1-adamantylcarbohydrazides exhibit potent broad-spectrum antibacterial activity. These compounds provide a novel framework for developing new antibacterial agents with potential application in fighting drug-resistant bacterial infections (El-Emam et al., 2012); (Al-Wahaibi et al., 2020).

Molecular Recognition and Supramolecular Chemistry

Molecular Recognition : Karle, Ranganathan, and Haridas (1997) demonstrated the use of 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane for assembling one-dimensional motifs, showcasing the versatility of adamantane derivatives in supramolecular chemistry. This work highlights the potential of adamantane-based compounds in constructing complex molecular architectures with applications in nanotechnology and molecular engineering (Karle, Ranganathan, & Haridas, 1997).

Catalysis

Catalytic Synthesis : Shishkin et al. (2020) reported on the catalytic synthesis of N-aryladamantane-1-carboxamides, demonstrating the efficiency of using phosphorus trichloride in synthesizing adamantane derivatives. This process highlights the importance of adamantane scaffolds in organic synthesis, offering routes to novel compounds with potential applications in various chemical industries (Shishkin et al., 2020).

properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)adamantane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO3S/c1-2-3-5-20(17-4-6-24(22,23)13-17)18(21)19-10-14-7-15(11-19)9-16(8-14)12-19/h14-17H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJMVCKVALXZSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C23CC4CC(C2)CC(C4)C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3r,5r,7r)-N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)adamantane-1-carboxamide

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